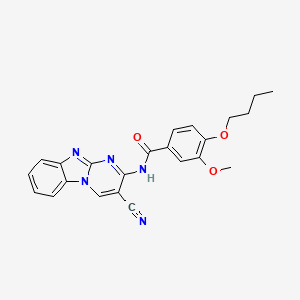![molecular formula C13H11BrN4O2 B11991413 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrazine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can interact with cellular proteins, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to the presence of both a bromine atom and a methoxy group, which enhance its reactivity and potential biological activity. The pyrazine ring also contributes to its ability to form stable complexes with metal ions, making it a valuable compound for various applications in medicinal chemistry and material science.
特性
分子式 |
C13H11BrN4O2 |
|---|---|
分子量 |
335.16 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O2/c1-20-12-3-2-10(14)6-9(12)7-17-18-13(19)11-8-15-4-5-16-11/h2-8H,1H3,(H,18,19)/b17-7+ |
InChIキー |
FLILUJVHWQCRMO-REZTVBANSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NC=CN=C2 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)

![Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B11991336.png)

![methyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991362.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)
![2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991367.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)
![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)
